molecular formula C18H17ClN2O3S B2527026 3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-47-0

3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2527026
CAS No.: 1105199-47-0
M. Wt: 376.86
InChI Key: ZHRMKRYXALDBHP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with the 1,2,4-oxadiazole moiety have demonstrated significant antibacterial and antifungal activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo) (Li et al., 2015). Moreover, certain sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, exhibited comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum (A. Muralikrishna et al., 2012).

Antiviral and Anti-allergic Activities

Sulfone derivatives including the 1,3,4-thiadiazole moiety, synthesized from 4-chlorobenzoic acid, have shown some anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Zhuo Chen et al., 2010). Additionally, sila-substituted 1,3,4-oxadiazoles have been evaluated for their anti-allergic activity, demonstrating variable effects on IgE/Ag-stimulated RBL-2H3 cells, with sulfone moiety compounds exhibiting better activities (Dinneswara Reddy Guda et al., 2013).

Material Science Applications

Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers have been developed for use as proton exchange membranes in fuel cells, demonstrating excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity (Jingmei Xu et al., 2013). This underscores the compound's relevance in developing advanced materials for sustainable energy technologies.

Agricultural Chemistry

Sulfone compounds with the 1,3,4-oxadiazole moiety have been investigated for their capability to inhibit tobacco bacterial wilt, caused by Ralstonia solanacearum, with some compounds outperforming commercial bactericides in field trials (Weiming Xu et al., 2012). This highlights the potential of such compounds in developing new plant protection products.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-8-13(3)16(9-12(11)2)25(22,23)10-17-20-18(21-24-17)14-6-4-5-7-15(14)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRMKRYXALDBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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